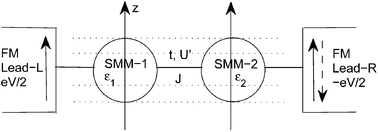Realization of extreme tunnel magnetoresistance with a molecule-magnet-dimer junction
RSC Advances Pub Date: 2014-11-18 DOI: 10.1039/C4RA12154F
Abstract
By means of the Rate equation approach in the sequential tunneling regime, we study spin-polarized transport through a molecule magnet dimer of both ferromagnetic (FM) and antiferromagnetic (AFM) types, which is weakly coupled to collinear FM leads. We pay particular attention to the effect of spin exchange interactions between electron spin and the molecule magnet on the tunnel magnetoresistance (TMR). Giant positive TMR is found in the positive bias with the AFM dimer. Particularly we are able to realize the negative TMR of theoretical lowest limit. And thus the molecule dimer device acts as an ideal valve to blockade completely the current channel of parallel configuration of electrode polarizations.


Recommended Literature
- [1] From pink to blue and back to pink again: changing the Co(ii) ligation in a two-dimensional coordination network upon desolvation†
- [2] Determination of trace amounts of formaldehyde by ion-exchange resin thin-layer spectrophotometry
- [3] UVA/Vis-induced nitrous acid formation on polyphenolic films exposed to gaseous NO2†
- [4] Exploring low-cost high energy NASICON cathodes for sodium-ion batteries via a combined machine-learning, ab initio, and experimental approach†
- [5] Natural sesquiterpenoids
- [6] Stable complete seawater electrolysis by using interfacial chloride ion blocking layer on catalyst surface†
- [7] Synthesis of lactosamine-based building blocks on a practical scale and investigations of their assembly for the preparation of 19F-labelled LacNAc oligomers†
- [8] Polyoxometalate charge directed coordination assemblies: Macrocycles and polymer chains†
- [9] Inside front cover
- [10] Ultratrace speciation analysis of organolead in water by gas chromatography–atomic emission spectrometry after in-liner preconcentration










